E3 ligase Ligand 22
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Overview
Description
E3 ligase Ligand 22 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This compound is part of the E3 ubiquitin ligase family, which catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome . This compound is particularly significant in the field of targeted protein degradation, where it is used to selectively degrade disease-relevant proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 22 typically involves multiple steps, including the preparation of the core ligand structure and the attachment of functional groups that enhance its binding affinity to the target E3 ligase. Common reagents used in the synthesis include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 22 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or halogenated compounds .
Scientific Research Applications
E3 ligase Ligand 22 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins.
Biology: Employed in studies of protein degradation pathways and cellular homeostasis.
Medicine: Investigated for its potential in targeted cancer therapies by promoting the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug discovery platforms.
Mechanism of Action
E3 ligase Ligand 22 exerts its effects by binding to the E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the substrate protein. The ubiquitinated protein is then recognized and degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein homeostasis .
Comparison with Similar Compounds
Cereblon Ligands: Used in the design of PROTACs for targeted protein degradation.
Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTAC technology.
MDM2 Ligands: Employed in the degradation of p53 protein.
Uniqueness: E3 ligase Ligand 22 is unique in its ability to selectively bind to specific E3 ligases, providing a high degree of specificity in targeted protein degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C28H34N6O4 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[[1-[1-[(1-methylcyclobutyl)methyl]piperidin-4-yl]pyrazol-4-yl]methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C28H34N6O4/c1-28(10-3-11-28)17-32-12-8-19(9-13-32)33-16-18(15-30-33)14-29-21-5-2-4-20-24(21)27(38)34(26(20)37)22-6-7-23(35)31-25(22)36/h2,4-5,15-16,19,22,29H,3,6-14,17H2,1H3,(H,31,35,36) |
InChI Key |
VEXNVDNDFCERDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
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